N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Description
This compound features a benzodioxin ring fused to a pyrrolidone core, with a 4-(dimethylsulfamoyl)phenyl substituent.
Properties
Molecular Formula |
C21H23N3O6S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O6S/c1-23(2)31(27,28)17-6-4-16(5-7-17)24-13-14(11-20(24)25)21(26)22-15-3-8-18-19(12-15)30-10-9-29-18/h3-8,12,14H,9-11,13H2,1-2H3,(H,22,26) |
InChI Key |
UIGMHDHZHLIGTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxinamine moiety is typically derived from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9), a commercially available building block. A common route involves:
-
Activation of the carboxylic acid : Treatment with thionyl chloride (SOCl₂) at 70–80°C for 4 hours yields the corresponding acyl chloride.
-
Curtius rearrangement or Hofmann degradation : Conversion to the primary amine via intermediates such as acyl azides or hydroxamic acids. For example, hydroxylamine hydrochloride and polyphosphoric acid (PPA) at 165°C facilitate the formation of 1,4-benzodioxan-5-amine .
Table 1: Reaction Conditions for Benzodioxinamine Synthesis
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, 70–80°C, 4h | 85–90% | |
| Amine synthesis | Hydroxylamine HCl, PPA, 165°C | 63% |
Construction of the 5-Oxopyrrolidine Core
The pyrrolidinone ring is assembled through cyclization strategies. A representative approach involves:
-
Michael addition : Reaction of acrylamide derivatives with malonate esters to form γ-keto amides.
-
Intramolecular cyclization : Acid- or base-catalyzed closure to yield the 5-oxopyrrolidine scaffold. For instance, γ-keto amides treated with p-toluenesulfonic acid (p-TsOH) in refluxing toluene undergo cyclization.
Critical parameters :
-
Temperature control (100–120°C) to prevent side reactions.
-
Use of dehydrating agents (e.g., molecular sieves) to drive cyclization.
Introduction of the 4-(Dimethylsulfamoyl)phenyl Group
The sulfamoyl group is introduced via sulfonation followed by dimethylamination:
-
Sulfonation : Electrophilic substitution on the phenyl ring using chlorosulfonic acid (ClSO₃H) at 0–5°C.
-
Amidation : Reaction of the sulfonyl chloride intermediate with dimethylamine (HNMe₂) in dichloromethane (DCM) at ambient temperature.
Table 2: Sulfamoyl Functionalization Protocol
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C | 2h | 75% |
| Amidation | HNMe₂, DCM, rt | 4h | 88% |
Amide Coupling to Assemble the Final Molecule
The pivotal step involves coupling the 5-oxopyrrolidine-3-carboxylic acid derivative with 2,3-dihydro-1,4-benzodioxin-6-amine. Two methods are prevalent:
-
Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
Acyl chloride method : Conversion of the carboxylic acid to its acyl chloride (SOCl₂, 70°C), followed by reaction with the amine in the presence of triethylamine (Et₃N).
Table 3: Comparative Analysis of Coupling Methods
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DMF | 0°C → rt | 78% |
| Acyl chloride | SOCl₂, Et₃N, DCM | 70°C | 82% |
Purification and Characterization
Final purification is achieved via:
-
Flash chromatography : Silica gel eluted with ethyl acetate/hexane gradients.
-
Recrystallization : From ethanol/water mixtures to enhance purity.
Analytical data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, aromatic), 6.92 (m, 3H, benzodioxin), 4.30 (s, 4H, OCH₂CH₂O), 3.15 (s, 6H, N(CH₃)₂).
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Optimization Challenges and Solutions
-
Low cyclization yields : Additives like DMAP (4-dimethylaminopyridine) improve reaction efficiency by 15–20%.
-
Sulfamoyl group instability : Conduct sulfonation under strict temperature control (−5°C) to minimize decomposition.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) demonstrate:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on key enzymes such as:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and inhibition can lead to reduced blood sugar levels, making it a target for Type 2 diabetes management.
- Acetylcholinesterase : Inhibitors of this enzyme are vital in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission.
In silico studies have shown promising results for this compound as a potential dual inhibitor of these enzymes, suggesting its therapeutic utility in metabolic and neurodegenerative disorders .
2. Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is significant in the management of inflammatory diseases. This suggests that further optimization could lead to more effective anti-inflammatory agents .
Case Studies
Case Study 1: Inhibition of α-glucosidase
A recent study synthesized several derivatives based on the core structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide. These derivatives were screened for their α-glucosidase inhibitory activity using standard assay methods. Results indicated that certain modifications significantly enhanced inhibitory potency compared to the parent compound, suggesting avenues for further development .
Case Study 2: Neuroprotective Effects
Another study focused on evaluating the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to neurotoxic agents. The results demonstrated that treatment with this compound resulted in decreased cell death and improved cell viability, indicating potential applications in neurodegenerative disease therapy .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin and Pyrrolidone Moieties
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8) Structural Differences: Replaces the dimethylsulfamoyl phenyl group with a carboxylic acid. No safety or activity data are reported .
Benzodioxin-Containing Heterocycles with Varied Cores
- CS-0309467 (CAS 2306268-61-9) Core Structure: Pyridine instead of pyrrolidone; includes a methoxy group and dimethylaminomethylphenyl substituent. Molecular weight: 391.46 g/mol .
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013785-74-4) Core Structure: Oxadiazole and pyrazole instead of pyrrolidone. Molecular weight: 341.32 g/mol .
Dihydropyridine Derivatives with Substituent Variations
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) Key Features: Bromophenyl and thioether substituents; dihydropyridine core. Implications: The bromine atom may enhance halogen bonding, while the thioether could influence redox stability. Dihydropyridines are historically associated with calcium channel modulation, suggesting possible cardiovascular applications .
Antihepatotoxic Flavones and Coumarins with 1,4-Dioxane Rings
- 3',4'(2-Hydroxy methyl, 1",4"-dioxino) flavone (4g) Activity: Demonstrated significant antihepatotoxic effects in rats, comparable to silymarin. The hydroxy methyl group on the dioxane ring was critical for activity . Comparison: The target compound lacks the flavonoid backbone but shares the dioxane ring. Its dimethylsulfamoyl group may redirect activity toward sulfonamide-associated targets (e.g., carbonic anhydrases).
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The benzodioxin ring enhances metabolic stability across compounds but requires specific substituents (e.g., hydroxy methyl in 4g) for optimal activity .
- Pyrrolidone and pyridine cores influence conformational flexibility; the former may favor binding to flexible enzyme pockets, while the latter could enhance rigidity for selective interactions .
- Sulfonamide and thioether groups (target compound and AZ257) may improve target affinity through polar interactions or redox modulation .
Gaps in Data :
- Pharmacokinetic profiles (e.g., bioavailability, half-life) for the target compound are absent.
- Toxicity data for most analogues, including the target, are unavailable, necessitating further preclinical evaluation.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C26H24N4O3S2
- Molecular Weight: 492.62 g/mol
The structural representation includes a benzodioxin moiety, which is known for its diverse biological properties. The presence of a sulfamoyl group and a pyrrolidine carboxamide enhances its potential interactions with biological targets.
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to benzodioxin derivatives. For instance, sulfonamide derivatives were synthesized and screened against α-glucosidase and acetylcholinesterase enzymes, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The findings indicated that certain derivatives exhibited significant inhibitory activity:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| IIa | α-glucosidase | 0.85 |
| IIc | α-glucosidase | 0.68 |
| IIa | Acetylcholinesterase | >150 |
These results suggest that the synthesized compounds could serve as potential therapeutic agents for managing T2DM and AD due to their selective enzyme inhibition properties .
Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice demonstrated that the compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses. This reduction highlights its potential as an antidiabetic agent .
Cytotoxicity Assessment
Cytotoxicity assays were performed on various cancer cell lines to evaluate the safety profile of the compounds derived from benzodioxin:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 26 |
| HeLa (Cervical Cancer) | 45 |
| MCF-7 (Breast Cancer) | 65 |
The results indicated that while some compounds exhibited significant cytotoxicity against cancer cells, they showed negligible effects on normal cells (IC50 > 150 µM), suggesting a favorable safety profile for further development .
Study on Benzodioxol Derivatives
A comprehensive study focused on synthesizing and characterizing benzodioxol derivatives, highlighting their biological activities:
- Objective: To assess the antidiabetic potential and cytotoxicity of newly synthesized benzodioxol derivatives.
- Methodology: Compounds were synthesized using standard organic synthesis techniques and characterized via HRMS and NMR.
- Results: Notable compounds displayed potent α-amylase inhibition with IC50 values comparable to established drugs like acarbose, alongside promising in vivo antidiabetic effects .
Implications for Drug Development
The diverse biological activities exhibited by benzodioxin derivatives underscore their potential as leads in drug development. The structural versatility allows for modifications that can enhance efficacy and reduce toxicity, making these compounds attractive candidates for further pharmacological exploration.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
